8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H17Cl2NO2 . It has a molecular weight of 374.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15Cl2NO2/c1-11(2)24-13-6-3-5-12(9-13)17-10-15(19(21)23)14-7-4-8-16(20)18(14)22-17/h3-11H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 374.27 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a compound that could be synthesized through various chemical reactions involving quinoline derivatives. The synthesis involves the reaction of specific quinoline derivatives with chlorides, demonstrating the compound's potential as an intermediate in organic synthesis. For example, studies on quinoline derivatives have shown that reactions with chlorides like thionyl chloride can lead to chlorination and aromatization of quinoline compounds under specific conditions (S. I. Kutkevichus et al., 1974; S. I. Kutkevichus & R. I. Shablinskas, 1971). These reactions highlight the versatility of quinoline derivatives in synthesizing compounds with potential applications in material science and medicinal chemistry.
Antimicrobial Activity
Copolymers synthesized from quinoline derivatives, including processes that might involve this compound, have been investigated for their antimicrobial activity. A study on copolymers derived from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate revealed that these materials exhibit antimicrobial properties against bacteria, fungi, and yeast, suggesting the potential for these compounds in biomedical applications (Milan V. Patel et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(22)24)15-7-4-8-17(21)19(15)23-18/h3-10,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMICDELYKXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161596 | |
Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-98-0 | |
Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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